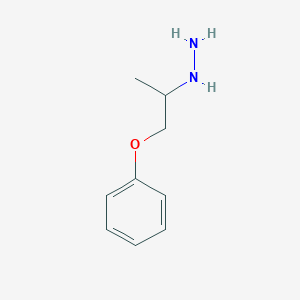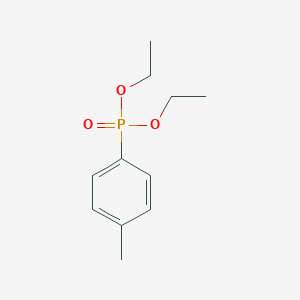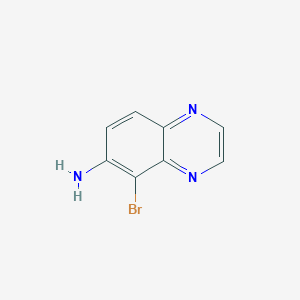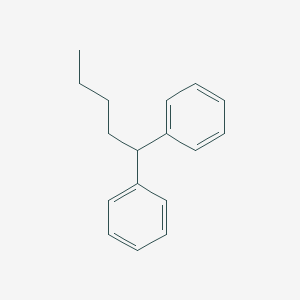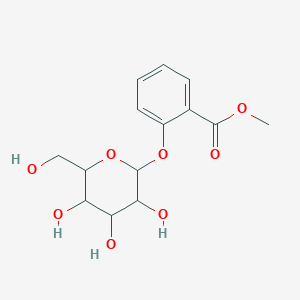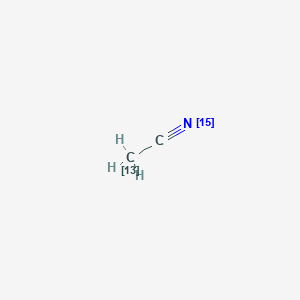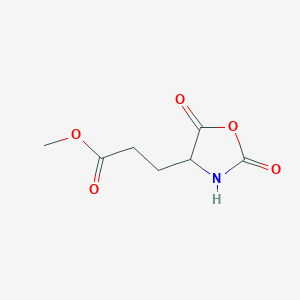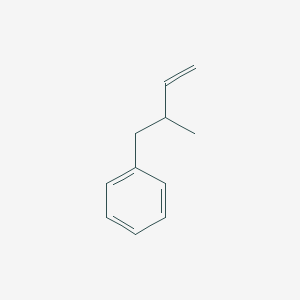
1,3-Dipropionyl-2,3-dihydro-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dipropionyl-2,3-dihydro-1H-imidazole (DPDHI) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DPDHI is a heterocyclic compound that contains an imidazole ring and two propionyl groups attached to the nitrogen atoms. The chemical structure of DPDHI makes it a versatile molecule that can be used in various chemical reactions and applications.
Mecanismo De Acción
The mechanism of action of 1,3-Dipropionyl-2,3-dihydro-1H-imidazole is not fully understood. However, it is believed that 1,3-Dipropionyl-2,3-dihydro-1H-imidazole exerts its biological activity by interfering with various cellular processes, including DNA replication, protein synthesis, and cell division. 1,3-Dipropionyl-2,3-dihydro-1H-imidazole may also disrupt the cell membrane and alter the permeability of the cell.
Efectos Bioquímicos Y Fisiológicos
1,3-Dipropionyl-2,3-dihydro-1H-imidazole has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 1,3-Dipropionyl-2,3-dihydro-1H-imidazole can inhibit the growth of various bacterial and fungal strains. 1,3-Dipropionyl-2,3-dihydro-1H-imidazole has also been shown to inhibit the replication of certain viruses. In vivo studies have demonstrated that 1,3-Dipropionyl-2,3-dihydro-1H-imidazole can reduce tumor growth in animal models. 1,3-Dipropionyl-2,3-dihydro-1H-imidazole has also been shown to have herbicidal and insecticidal properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,3-Dipropionyl-2,3-dihydro-1H-imidazole has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high yield. 1,3-Dipropionyl-2,3-dihydro-1H-imidazole is also stable under various conditions and can be stored for extended periods. However, 1,3-Dipropionyl-2,3-dihydro-1H-imidazole has some limitations. It is a toxic compound and should be handled with care. 1,3-Dipropionyl-2,3-dihydro-1H-imidazole may also exhibit non-specific binding to various biomolecules, which can affect the accuracy of certain assays.
Direcciones Futuras
There are several future directions for the study of 1,3-Dipropionyl-2,3-dihydro-1H-imidazole. One direction is to investigate the potential use of 1,3-Dipropionyl-2,3-dihydro-1H-imidazole in cancer therapy. Further studies are needed to determine the optimal dosage and delivery method for 1,3-Dipropionyl-2,3-dihydro-1H-imidazole. Another direction is to investigate the potential use of 1,3-Dipropionyl-2,3-dihydro-1H-imidazole in agriculture. Studies are needed to determine the efficacy and safety of 1,3-Dipropionyl-2,3-dihydro-1H-imidazole as a herbicide or insecticide. Finally, further studies are needed to elucidate the mechanism of action of 1,3-Dipropionyl-2,3-dihydro-1H-imidazole and to identify potential targets for drug development.
Métodos De Síntesis
1,3-Dipropionyl-2,3-dihydro-1H-imidazole can be synthesized using different methods, including the condensation of 1,3-diaminopropane with propionyl chloride, followed by cyclization with acetic anhydride. Another method involves the reaction between 1,3-diaminopropane and propionic anhydride, followed by cyclization with acetic anhydride. The synthesis of 1,3-Dipropionyl-2,3-dihydro-1H-imidazole is relatively simple, and the yield can be optimized by adjusting the reaction conditions.
Aplicaciones Científicas De Investigación
1,3-Dipropionyl-2,3-dihydro-1H-imidazole has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 1,3-Dipropionyl-2,3-dihydro-1H-imidazole has been shown to exhibit antibacterial, antifungal, and antiviral properties. 1,3-Dipropionyl-2,3-dihydro-1H-imidazole has also been investigated for its potential use in cancer therapy. In agriculture, 1,3-Dipropionyl-2,3-dihydro-1H-imidazole has been shown to have herbicidal and insecticidal properties. In material science, 1,3-Dipropionyl-2,3-dihydro-1H-imidazole has been used as a precursor for the synthesis of various polymers and composites.
Propiedades
Número CAS |
132164-93-3 |
|---|---|
Nombre del producto |
1,3-Dipropionyl-2,3-dihydro-1H-imidazole |
Fórmula molecular |
C9H14N2O2 |
Peso molecular |
182.22 g/mol |
Nombre IUPAC |
1-(3-propanoyl-2H-imidazol-1-yl)propan-1-one |
InChI |
InChI=1S/C9H14N2O2/c1-3-8(12)10-5-6-11(7-10)9(13)4-2/h5-6H,3-4,7H2,1-2H3 |
Clave InChI |
DERDZHLLYBUZLY-UHFFFAOYSA-N |
SMILES |
CCC(=O)N1CN(C=C1)C(=O)CC |
SMILES canónico |
CCC(=O)N1CN(C=C1)C(=O)CC |
Sinónimos |
1H-Imidazole, 2,3-dihydro-1,3-bis(1-oxopropyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



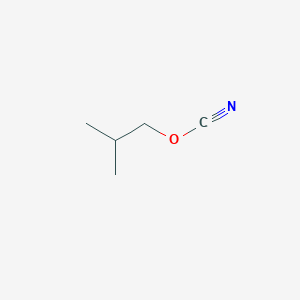
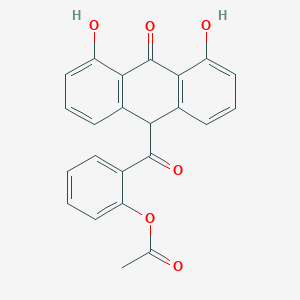
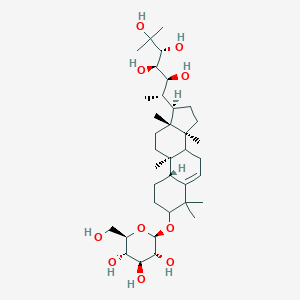
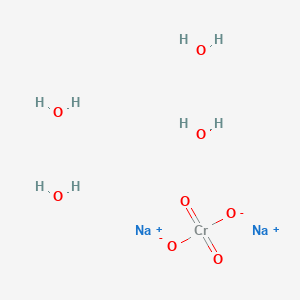
![1-[Bis(4-fluorophenyl)methyl]piperazine](/img/structure/B154382.png)
